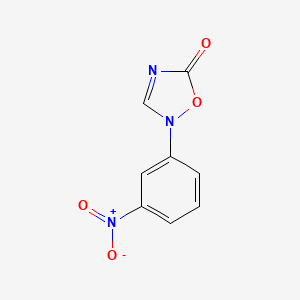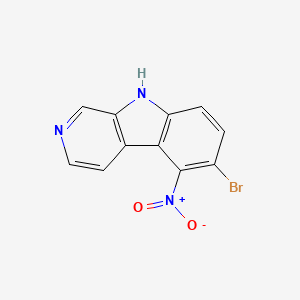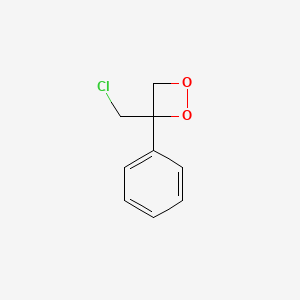
3-(Chloromethyl)-3-phenyl-1,2-dioxetane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Chloromethyl)-3-phenyl-1,2-dioxetane is an organic compound that belongs to the class of dioxetanes Dioxetanes are four-membered cyclic peroxides that are known for their ability to undergo chemiluminescent reactions This particular compound is characterized by a chloromethyl group and a phenyl group attached to the dioxetane ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Chloromethyl)-3-phenyl-1,2-dioxetane typically involves the reaction of phenylacetaldehyde with a chlorinating agent such as thionyl chloride or phosphorus pentachloride to form 3-(chloromethyl)benzaldehyde. This intermediate is then subjected to a peroxidation reaction using hydrogen peroxide in the presence of a catalyst like sodium hydroxide to yield the desired dioxetane compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization may be employed to optimize the production process.
化学反応の分析
Types of Reactions
3-(Chloromethyl)-3-phenyl-1,2-dioxetane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the chloromethyl group to a methyl group or other functional groups.
Substitution: Nucleophilic substitution reactions can replace the chloromethyl group with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium azide or potassium thiocyanate can be used under mild conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield benzoic acid or benzophenone, while nucleophilic substitution can produce various substituted dioxetanes.
科学的研究の応用
3-(Chloromethyl)-3-phenyl-1,2-dioxetane has several scientific research applications:
Chemistry: It is used as a chemiluminescent probe in analytical chemistry for detecting trace amounts of analytes.
Biology: The compound is employed in bioluminescence assays to study biological processes and enzyme activities.
Industry: The compound is used in the development of light-emitting materials and devices, such as glow sticks and safety markers.
作用機序
The mechanism of action of 3-(Chloromethyl)-3-phenyl-1,2-dioxetane involves the cleavage of the peroxide bond in the dioxetane ring, leading to the formation of excited-state intermediates. These intermediates can release energy in the form of light (chemiluminescence) when they return to the ground state. The molecular targets and pathways involved in this process include the interaction with specific enzymes or catalysts that facilitate the cleavage of the peroxide bond.
類似化合物との比較
Similar Compounds
- 3-(Chloromethyl)-3-methyl-1,2-dioxetane
- 3-(Chloromethyl)-3-ethyl-1,2-dioxetane
- 3-(Chloromethyl)-3-propyl-1,2-dioxetane
Uniqueness
3-(Chloromethyl)-3-phenyl-1,2-dioxetane is unique due to the presence of the phenyl group, which enhances its stability and chemiluminescent properties compared to other dioxetanes. The phenyl group also allows for further functionalization and derivatization, making it a versatile compound for various applications.
特性
CAS番号 |
136749-73-0 |
|---|---|
分子式 |
C9H9ClO2 |
分子量 |
184.62 g/mol |
IUPAC名 |
3-(chloromethyl)-3-phenyldioxetane |
InChI |
InChI=1S/C9H9ClO2/c10-6-9(7-11-12-9)8-4-2-1-3-5-8/h1-5H,6-7H2 |
InChIキー |
IKHANRAIRKLWMQ-UHFFFAOYSA-N |
正規SMILES |
C1C(OO1)(CCl)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



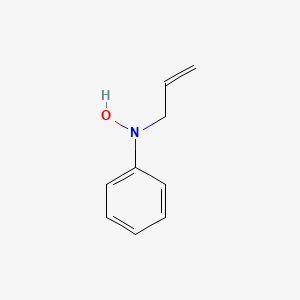
![2-{4-[(6-Chloro-1,3-benzoxazol-2-yl)oxy]phenoxy}-N-phenylpropanamide](/img/structure/B14285518.png)
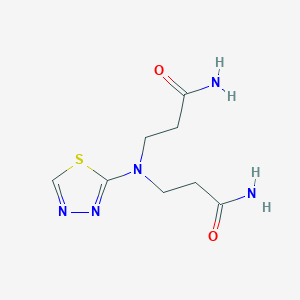
![3-[2-(Diethylamino)ethyl]-9H-xanthene-9-carboxylic acid](/img/structure/B14285527.png)
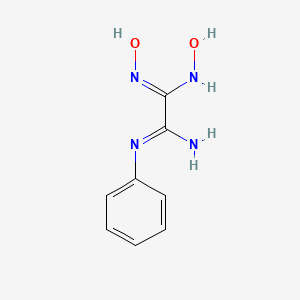
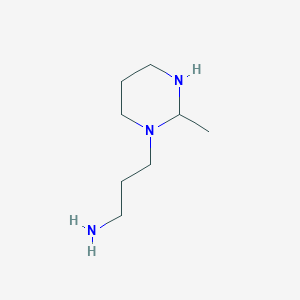

![5-[(1H-Inden-1-ylidene)methyl]-N,N-diphenylnaphthalen-1-amine](/img/structure/B14285542.png)

